2-Chlorobenzylhydrazine

Descripción general

Descripción

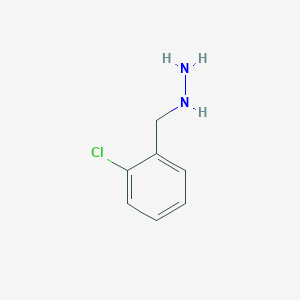

2-Chlorobenzylhydrazine is an organic compound with the molecular formula C7H9ClN2 It is a derivative of benzylhydrazine, where a chlorine atom is substituted at the second position of the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Chlorobenzylhydrazine can be synthesized from 2-chlorobenzyl bromide through a nucleophilic substitution reaction with hydrazine hydrate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

C7H7ClBr+N2H4→C7H9ClN2+HBr

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 2-Chlorobenzylhydrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while substitution reactions can produce a variety of substituted benzylhydrazine derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Chlorobenzylhydrazine serves as a crucial building block in organic synthesis. It can undergo various chemical transformations, including nucleophilic substitutions and coupling reactions, to produce more complex molecules.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Replaces halogens or other groups on the benzyl ring | Alkyl halides, acyl chlorides |

| Coupling Reactions | Forms new carbon-carbon bonds | Palladium catalysts |

Research has indicated potential biological activities of this compound, particularly in antimicrobial and anticancer research. Studies have shown that derivatives of this compound exhibit significant inhibitory effects against various cancer cell lines.

- Antimicrobial Properties : In vitro studies have demonstrated that this compound derivatives can inhibit the growth of bacteria and fungi.

- Anticancer Activity : Specific derivatives have been tested against human cancer cell lines, showing promise as potential therapeutic agents.

Pharmaceutical Development

The compound is being explored for its therapeutic potential in drug development. Its ability to form stable complexes with biological targets makes it an attractive candidate for designing new medications.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the effects of various hydrazine derivatives, including this compound, on cancer cell proliferation. The results indicated that certain modifications to the hydrazine group enhanced cytotoxicity against breast cancer cells by inducing apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In a research article from Pharmaceutical Biology, researchers evaluated the antimicrobial activity of synthesized derivatives of this compound against Gram-positive and Gram-negative bacteria. The study found that specific derivatives exhibited significant antibacterial activity, suggesting potential applications in treating bacterial infections.

Mecanismo De Acción

The mechanism of action of 2-Chlorobenzylhydrazine involves its interaction with biological molecules, leading to the inhibition of specific enzymes or the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act by inhibiting enzymes involved in disease progression.

Comparación Con Compuestos Similares

Benzylhydrazine: Lacks the chlorine substitution, leading to different reactivity and applications.

2-Chlorobenzylamine: Similar structure but lacks the hydrazine group, resulting in different chemical properties and uses.

2-Chlorophenylhydrazine: The hydrazine group is directly attached to the benzene ring, leading to different reactivity.

Uniqueness: 2-Chlorobenzylhydrazine is unique due to the presence of both the chlorine atom and the hydrazine group, which confer distinct chemical reactivity and potential applications. The chlorine atom increases the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions, while the hydrazine group provides versatility in forming various derivatives.

Actividad Biológica

2-Chlorobenzylhydrazine, a derivative of hydrazine, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its potential applications in cancer therapy and antimicrobial research, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom attached to a benzyl group in the hydrazine structure, which can influence its reactivity and biological properties. Its chemical formula is , indicating the presence of two nitrogen atoms as part of the hydrazine functional group.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, a study evaluated its antiproliferative activity against human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer) using the MTT assay.

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| HeLa | <10 | Potent |

| MCF-7 | <10 | Potent |

| HepG-2 | 10-20 | Moderate |

| PC-3 | >20 | Weak |

The results indicate that this compound is particularly effective against cervical and breast cancer cell lines, warranting further investigation into its mechanism of action and potential as a therapeutic agent .

Antimicrobial Properties

In addition to its antitumor activity, this compound has been studied for its antimicrobial effects. A series of derivatives were synthesized and screened for antibacterial and antifungal activities. The compound demonstrated effectiveness against various pathogens, suggesting its potential use in treating infections caused by resistant strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

These findings highlight the compound's versatility and potential application in developing new antimicrobial agents .

The biological activity of this compound is believed to be linked to its ability to interact with various biological targets. Studies suggest that it may inhibit specific enzymes involved in tumor progression or microbial growth. For example, it has been shown to affect tyrosinase activity, which is crucial in melanin production and is a target for skin-related conditions .

Case Studies

- Antitumor Efficacy : A study conducted on mice bearing tumor xenografts revealed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered at varying doses, with higher doses correlating with greater tumor inhibition.

- Toxicological Profile : While exploring its therapeutic potential, researchers also assessed the safety profile of this compound. Acute toxicity studies indicated that doses below 150 mg/kg did not result in severe adverse effects, although higher doses led to significant toxicity and mortality in animal models .

Propiedades

IUPAC Name |

(2-chlorophenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c8-7-4-2-1-3-6(7)5-10-9/h1-4,10H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCMWXOVSVJGOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30329054 | |

| Record name | 2-Chlorobenzylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51421-13-7 | |

| Record name | [(2-Chlorophenyl)methyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51421-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorobenzylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.